molecular formula C11H15NO4 B1523171 [3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl](methyl)amine CAS No. 1019624-92-0

[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl](methyl)amine

Cat. No.: B1523171
CAS No.: 1019624-92-0
M. Wt: 225.24 g/mol
InChI Key: JPQLPXOYMBEORG-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine is a chemical compound that features a benzodioxole moiety linked to a hydroxypropylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Hydroxypropyl Group: The benzodioxole intermediate is then reacted with epichlorohydrin to introduce the hydroxypropyl group.

    Amination: The final step involves the reaction of the hydroxypropyl intermediate with methylamine under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine would involve large-scale reactors and optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors for the cyclization and amination steps, as well as advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy group to a methylene group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include 3-(2H-1,3-benzodioxol-5-yloxy)-2-oxopropyl(methyl)amine or 3-(2H-1,3-benzodioxol-5-yloxy)-2-carboxypropyl(methyl)amine.

    Reduction: The major product could be 3-(2H-1,3-benzodioxol-5-yloxy)-2-methylpropyl(methyl)amine.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding. It could be explored as a lead compound in drug discovery, especially for targeting neurological or cardiovascular conditions.

Medicine

In medicinal chemistry, derivatives of this compound might exhibit therapeutic properties such as anti-inflammatory, analgesic, or anticancer activities. Research into its pharmacokinetics and pharmacodynamics would be essential to determine its efficacy and safety.

Industry

In the materials science industry, 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine could be used in the development of polymers or as a precursor for specialty chemicals. Its unique structure might impart desirable properties such as thermal stability or resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    [3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]amine: Lacks the methyl group, which might affect its reactivity and biological activity.

    [3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]ethylamine: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.

    [3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]propylamine: The longer alkyl chain might influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the benzodioxole moiety and the hydroxypropylamine structure in 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine provides a unique combination of chemical properties. This dual functionality allows for diverse chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-(methylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-12-5-8(13)6-14-9-2-3-10-11(4-9)16-7-15-10/h2-4,8,12-13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQLPXOYMBEORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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